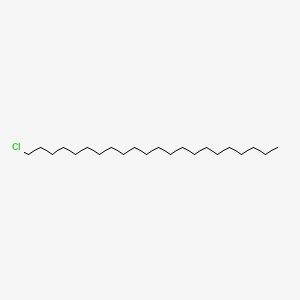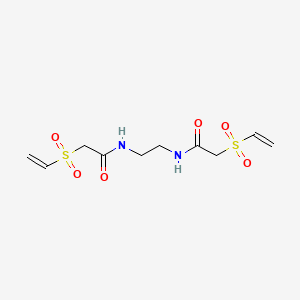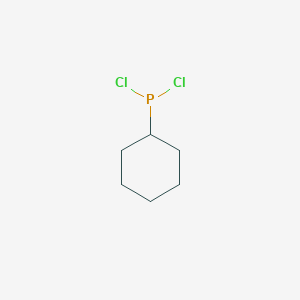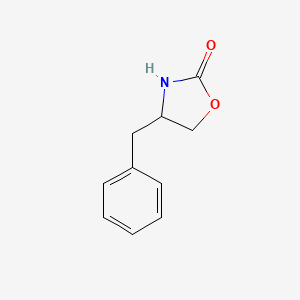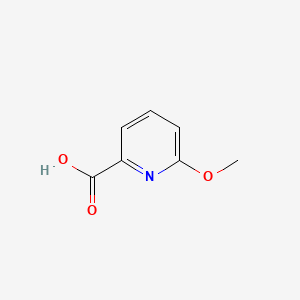
Difluorodimethylsilane
Vue d'ensemble
Description
Difluorodimethylsilane is a chemical compound with the molecular formula C2H6F2Si . It has an average mass of 96.151 Da and a monoisotopic mass of 96.020683 Da .
Synthesis Analysis
While specific synthesis methods for Difluorodimethylsilane were not found in the search results, it’s worth noting that chemical synthesis analysis and pathway design have been transformed from a complex problem to a regular process of structural simplification . This is largely due to the idea of retrosynthetic analysis, which was introduced in the 1960s .Molecular Structure Analysis
The molecular structure of Difluorodimethylsilane consists of two carbon ©, six hydrogen (H), two fluorine (F), and one silicon (Si) atoms .Physical And Chemical Properties Analysis
Difluorodimethylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 4.7±8.0 °C at 760 mmHg, and a vapour pressure of 1545.2±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.3±3.0 kJ/mol and a flash point of -43.4±18.4 °C . The index of refraction is 1.302 .Applications De Recherche Scientifique
Surface Modification in Membrane Distillation
Difluorodimethylsilane and related compounds have been utilized in surface modifications for ceramic membranes. Hendren, Brant, and Wiesner (2009) explored using perfluorodecyltriethoxysilane and other similar compounds to render alumina anodisc™ membranes hydrophobic. This modification is crucial for their application in direct contact membrane distillation (DCMD), offering high hydrophobicity and pore entry pressures suitable for DCMD applications (Hendren, Brant, & Wiesner, 2009).
Molecular Complexes Study
The molecular complex of difluorodimethylsilane–argon was investigated by Giuliano et al. (2005). Their study, involving millimeter wave and Fourier transform microwave spectroscopy, shed light on the molecular structure and interactions within this complex, which is significant for understanding the behavior of organo-metallic molecules in various states (Giuliano et al., 2005).
Internal Rotation of Methyl Groups
Research by Schnell et al. (2005) on the rotational spectra of difluorodimethylsilane provides insights into the internal rotation of its two methyl groups. This is significant for understanding the molecular dynamics and structural aspects of such compounds, which has implications in various fields of chemistry and materials science (Schnell et al., 2005).
Polymer Synthesis and Recycling
Döhlert, Pfrommer, and Enthaler (2016) developed a methodology for recycling end-of-life poly(dimethylsilazane) using boron trifluoride diethyl etherate, producing difluorodimethylsilane as a major product. This work is crucial in the context of sustainable chemistry and recycling processes, highlighting the potential for recovering valuable compounds from waste materials (Döhlert, Pfrommer, & Enthaler, 2016).
Applications in Organic Light Emitting Diodes
Wei, Djurovich, and Thompson (2010) explored the use of multifluorenyl silanes, related to difluorodimethylsilane, in organic light-emitting diodes (OLEDs). They synthesized and investigated molecules with varying fluorene ratios, revealing their potential as hosts in OLEDs due to their high triplet energies and charge transport properties (Wei, Djurovich, & Thompson, 2010).
Safety And Hazards
Orientations Futures
While specific future directions for Difluorodimethylsilane were not found in the search results, it’s worth noting that there is a current gap between industrial needs and academic research in designing high-performance thin-film composite (TFC) membranes . Future research directions for advancing IP-based fabrication processes are being explored .
Propriétés
IUPAC Name |
difluoro(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2Si/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDNAZMVAXXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059861 | |
| Record name | Silane, difluorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas or liquid with an acrid odor of hydrogen fluoride; [Gelest MSDS] | |
| Record name | Difluorodimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13145 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Difluorodimethylsilane | |
CAS RN |
353-66-2 | |
| Record name | Difluorodimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, difluorodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, difluorodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, difluorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



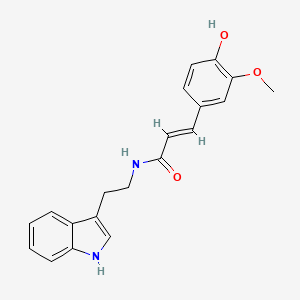
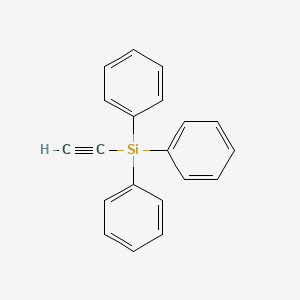
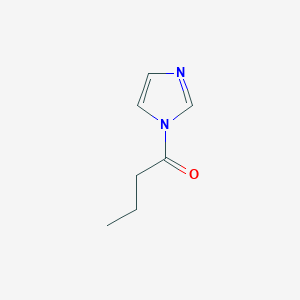
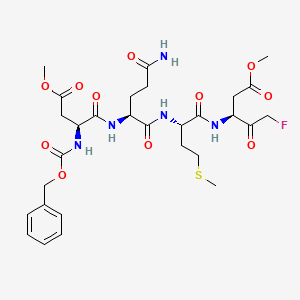
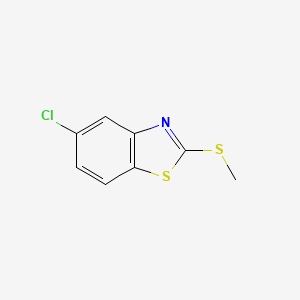
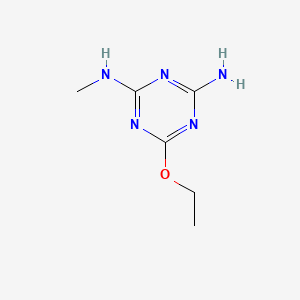
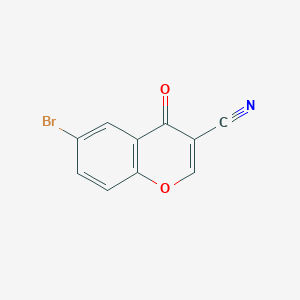
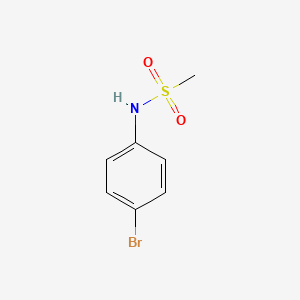
![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)
